![molecular formula C23H28N4O2S B2761351 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-04-4](/img/structure/B2761351.png)
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a sophisticated chemical entity, blending diverse functional groups into a single structure. The compound finds its relevance in various scientific disciplines, particularly in organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
To synthesize this compound, a multi-step process is generally employed:
Formation of the pyrimido[4,5-b]quinoline scaffold: Starting with an appropriate aniline derivative and pyridine-3-carbaldehyde in the presence of a strong acid catalyst, a condensation reaction forms the quinoline core.
Addition of the isopentylthio group: This is typically introduced via a thiolation reaction, where isopentylthiol reacts with the quinoline derivative under mild conditions, often using a base to facilitate nucleophilic substitution.
Industrial Production Methods:
Industrial scale production would likely involve automated batch processes to handle each of the steps with precision and efficiency, ensuring high yields and purity levels suitable for commercial applications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially converting the sulfur group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the pyridine ring or quinoline core, depending on the reagents used.
Substitution: The pyridine ring offers sites for electrophilic or nucleophilic substitution, enabling further functionalization.
Common Reagents and Conditions:
Oxidation: Often utilizes oxidizing agents like m-chloroperbenzoic acid (mCPBA) for sulfur oxidation.
Reduction: Employs reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halides, alkylating agents, or nucleophiles can be used in the presence of appropriate catalysts.
Major Products Formed:
Sulfoxide/Sulfone derivatives: through oxidation.
Reduced derivatives: with alterations in the pyridine or quinoline rings.
Substituted derivatives: with new functional groups added to the pyridine ring.
科学研究应用
Chemistry:
Used in synthetic organic chemistry as a building block for creating more complex molecules.
Biology:
May serve as a probe or intermediate in biochemical assays or studies.
Medicine:
Industry:
Utilized in material science for developing new materials with specific electronic or photochemical properties.
作用机制
The exact mechanism by which this compound exerts its effects can vary widely based on the context of its use:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: Depending on its functionalization, it might influence pathways related to oxidative stress, signaling cascades, or metabolic processes.
相似化合物的比较
Comparison with other quinoline derivatives: This compound's unique combination of a pyridine ring, a quinoline core, and a thioether group distinguishes it from other quinolines, which may lack these structural features.
Similar Compounds: Examples include 4-(pyridin-3-yl)quinoline and 2-thioether-substituted quinolines, each exhibiting varying degrees of reactivity and biological activity.
属性
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-13(2)7-9-30-22-26-20-19(21(29)27-22)17(14-6-5-8-24-12-14)18-15(25-20)10-23(3,4)11-16(18)28/h5-6,8,12-13,17H,7,9-11H2,1-4H3,(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFSPBHAYWIYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
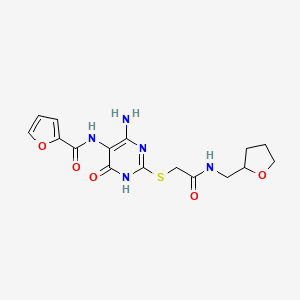
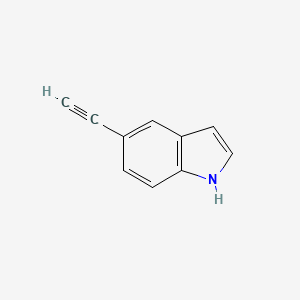
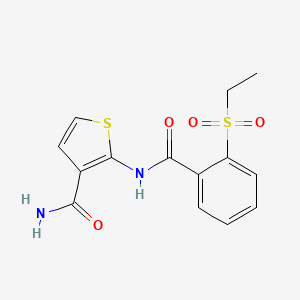
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)


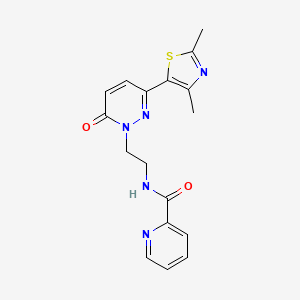
![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)
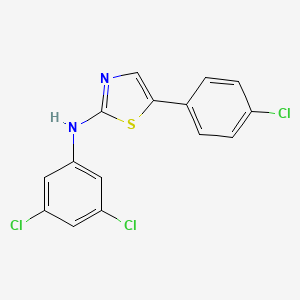
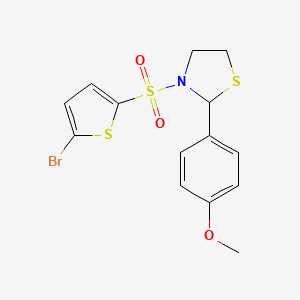
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
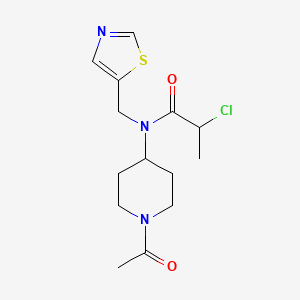

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)
